Cas no 84226-12-0 (R (+)-Eticlopride)

R (+)-Eticlopride is a selective dopamine D2 receptor antagonist, commonly used in neuroscience research to study dopaminergic pathways and receptor interactions. Its high affinity and enantiomeric purity make it particularly valuable for pharmacological studies, enabling precise modulation of D2 receptor activity. The compound is often employed in behavioral assays, receptor binding studies, and investigations into neurological disorders such as Parkinson's disease and schizophrenia. Its well-characterized specificity reduces off-target effects, ensuring reliable experimental outcomes. R (+)-Eticlopride is available in high-purity formulations, suitable for in vitro and in vivo applications, and is a staple tool for researchers exploring dopamine-mediated neurotransmission.
R (+)-Eticlopride structure
R (+)-Eticlopride structure
Product name:R (+)-Eticlopride
CAS No:84226-12-0
MF:C17H25N2O3Cl.HCl
MW:377.30594
CID:723307
PubChem ID:57267

R (+)-Eticlopride Chemical and Physical Properties

Names and Identifiers

    • Benzamide,3-chloro-5-ethyl-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-6-hydroxy-2-methoxy-
    • 5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide,hydrochloride
    • R (+)-Eticloride hydrochloride
    • Eticlopride
    • HMS1570L06
    • ETQ
    • NCGC00161393-01
    • GTPL966
    • SCHEMBL572121
    • DB15492
    • BSPBio_000864
    • BDBM50007518
    • Eticloprida
    • BRD-K50417881-003-05-9
    • 3-Chloro-5-ethyl-N-(1-ethyl-pyrrolidin-2-ylmethyl)-6-hydroxy-2-methoxy-benzamide
    • DTXSID9048435
    • 3-Chloro-5-ethyl-N-(1-ethyl-pyrrolidin-2-ylmethyl)-6-hydroxy-2-methoxy-benzamide (etichlopride)
    • 84226-12-0
    • BRD-K50417881-003-02-6
    • 3-Chloro-5-Ethyl-N-{[(2s)-1-Ethylpyrrolidin-2-Yl]methyl}-6-Hydroxy-2-Methoxybenzamide
    • ETICLOPRIDE,S(-)
    • (S)-3-chloro-5-ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-6-hydroxy-2-methoxybenzamide
    • UNII-J8M468HBH4
    • BPBio1_000952
    • NCGC00161393-02
    • Q12745201
    • PDSP1_001517
    • 3-Chloro-5-ethyl-N-((S)-1-ethyl-pyrrolidin-2-ylmethyl)-6-hydroxy-2-methoxy-benzamide
    • 3-Chloro-5-ethyl-N-(1-ethyl-pyrrolidin-2-ylmethyl)-6-hydroxy-2-methoxy-benzamide(Eticlopride)
    • 5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide
    • Eticlopride [INN]
    • CHEMBL8946
    • Eticloprida [Spanish]
    • Eticlopride;3-Chloro-5-ethyl-N-(1-ethyl-pyrrolidin-2-ylmethyl)-6-hydroxy-2-methoxy-benzamide
    • PDSP2_000909
    • Eticlopridum [Latin]
    • NS00120002
    • PDSP2_001501
    • PDSP1_000923
    • AB00514697
    • 5-chloro-3-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide
    • Prestwick3_000932
    • (-)-(S)-5-Chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide
    • CAS-97612-24-3
    • Eticlopridum
    • J8M468HBH4
    • NCGC00016963-01
    • CHEBI:92874
    • A 38503
    • 5-chloro-3-ethyl-N-(((2S)-1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide
    • 3-chloro-5-ethyl-N-(((2S)-1-ethylpyrrolidin-2-yl)methyl)-6-hydroxy-2-methoxybenzamide
    • DTXCID10819923
    • HY-121129
    • BRD-K50417881-003-17-4
    • S(-)-ETICLOPRIDE HYDROCHLORIDE
    • FLB-131
    • FLB 131
    • Eticlopridum (Latin)
    • CS-0079513
    • R (+)-Eticlopride
    • Inchi: InChI=1S/C17H25ClN2O3/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2/h9,12,21H,4-8,10H2,1-3H3,(H,19,22)/t12-/m0/s1
    • InChI Key: AADCDMQTJNYOSS-LBPRGKRZSA-N
    • SMILES: CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl

Computed Properties

  • Exact Mass: 376.13200
  • Monoisotopic Mass: 376.132
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 396
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 61.8A^2
  • Tautomer Count: 7

Experimental Properties

  • Color/Form: white
  • Density: 1.173
  • Boiling Point: 430.8°C at 760 mmHg
  • Flash Point: 214.4°C
  • Refractive Index: 1.548
  • Solubility: H2O: 12 mg/mL, soluble
  • PSA: 61.80000
  • LogP: 3.96150
  • Solubility: water

R (+)-Eticlopride Security Information

  • WGK Germany:3
  • RTECS:CV2450000

R (+)-Eticlopride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
R129305-10mg
R (+)-Eticlopride
84226-12-0
10mg
$339.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-296183-5mg
R (+)-Eticlopride hydrochloride,
84226-12-0
5mg
¥1504.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-296183-5 mg
R (+)-Eticlopride hydrochloride,
84226-12-0
5mg
¥1,504.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-296183A-10mg
R (+)-Eticlopride hydrochloride,
84226-12-0
10mg
¥3761.00 2023-09-05
TRC
R129305-5mg
R (+)-Eticlopride
84226-12-0
5mg
$219.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-296183A-10 mg
R (+)-Eticlopride hydrochloride,
84226-12-0
10mg
¥3,761.00 2023-07-10

R (+)-Eticlopride Related Literature

Additional information on R (+)-Eticlopride

Recent Advances in the Study of R (+)-Eticlopride (CAS: 84226-12-0): A Selective Dopamine D2 Receptor Antagonist

R (+)-Eticlopride (CAS: 84226-12-0) is a potent and selective dopamine D2 receptor antagonist that has been widely used in neuroscience and pharmacological research. Recent studies have further elucidated its molecular mechanisms, therapeutic potential, and applications in neuropsychiatric disorders. This research brief synthesizes the latest findings on R (+)-Eticlopride, focusing on its structural properties, binding affinity, and emerging roles in both basic and clinical research.

One of the key advancements in the study of R (+)-Eticlopride is its application in positron emission tomography (PET) imaging. Researchers have utilized carbon-11 labeled R (+)-Eticlopride to investigate dopamine D2 receptor occupancy in vivo, providing critical insights into the neurochemical basis of disorders such as schizophrenia and Parkinson's disease. These studies highlight the compound's high affinity (Ki < 0.1 nM) and selectivity for D2 receptors, making it an invaluable tool for understanding dopaminergic neurotransmission.

In addition to its imaging applications, recent preclinical studies have explored the therapeutic potential of R (+)-Eticlopride in addiction and movement disorders. For instance, animal models of cocaine addiction have demonstrated that R (+)-Eticlopride can attenuate drug-seeking behavior by modulating dopamine signaling in the mesolimbic pathway. Similarly, its effects on motor function have been investigated in models of Parkinson's disease, where it has shown promise in reducing dyskinesias associated with long-term L-DOPA treatment.

Structural studies of R (+)-Eticlopride have also advanced, with crystallographic data revealing detailed interactions between the compound and the dopamine D2 receptor. These findings have informed the design of novel D2 receptor ligands with improved pharmacokinetic properties. Furthermore, computational modeling has provided a deeper understanding of the conformational changes induced by R (+)-Eticlopride binding, offering new avenues for drug discovery.

Despite these promising developments, challenges remain in translating R (+)-Eticlopride's preclinical benefits into clinical applications. Issues such as bioavailability, blood-brain barrier penetration, and potential side effects need to be addressed. Ongoing research is focused on optimizing the compound's formulation and delivery methods to enhance its therapeutic efficacy and safety profile.

In conclusion, R (+)-Eticlopride (CAS: 84226-12-0) continues to be a cornerstone in dopamine receptor research. Its unique pharmacological properties and versatile applications underscore its importance in both academic and industrial settings. Future studies are expected to further unravel its potential in treating neuropsychiatric conditions and advancing our understanding of dopaminergic systems.

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